N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)benzamide
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Overview
Description
N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)benzamide is a complex organic compound with a unique structure that includes a purine base, a benzamide group, and a furotrioxadisilocin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the furotrioxadisilocin ring systemThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and interactions.
Medicine: Explored for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)-2-phenoxyacetamide
- N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)-2-phenylacetamide
Uniqueness
N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)benzamide is unique due to its specific structural features, such as the furotrioxadisilocin ring system and the combination of purine and benzamide groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C29H43N5O6Si2 |
---|---|
Molecular Weight |
613.9 g/mol |
IUPAC Name |
N-[9-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C29H43N5O6Si2/c1-17(2)41(18(3)4)37-14-22-25(39-42(40-41,19(5)6)20(7)8)24(35)29(38-22)34-16-32-23-26(30-15-31-27(23)34)33-28(36)21-12-10-9-11-13-21/h9-13,15-20,22,24-25,29,35H,14H2,1-8H3,(H,30,31,33,36) |
InChI Key |
MYWCSMGAHXNSPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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